1-(3-Aminocyclobutyl)urea
CAS No.:
Cat. No.: VC18258599
Molecular Formula: C5H11N3O
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11N3O |
|---|---|
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (3-aminocyclobutyl)urea |
| Standard InChI | InChI=1S/C5H11N3O/c6-3-1-4(2-3)8-5(7)9/h3-4H,1-2,6H2,(H3,7,8,9) |
| Standard InChI Key | XBYYNUGXRWOKIC-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1NC(=O)N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
1-(3-Aminocyclobutyl)urea consists of a cyclobutane ring substituted with an amino group at the 3-position, linked to a urea moiety (–NH–CO–NH₂). The cyclobutane ring introduces significant steric strain due to its non-planar geometry, which influences both the compound’s reactivity and conformational flexibility. The InChI key XBYYNUGXRWOKIC-UHFFFAOYSA-N confirms its unique connectivity and distinguishes it from related urea derivatives .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁N₃O | |
| Molecular Weight | 129.16 g/mol | |
| Purity | 98% | |
| InChI Key | XBYYNUGXRWOKIC-UHFFFAOYSA-N |
The amino group at the 3-position of the cyclobutane ring contributes to the compound’s basicity, while the urea moiety enables hydrogen bonding, a critical feature for interactions with biological targets .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(3-Aminocyclobutyl)urea typically involves multi-step organic reactions, as inferred from analogous cyclobutane-containing compounds. A plausible pathway includes:
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Cyclobutane Ring Formation: Photochemical [2+2] cycloaddition or strain-driven ring-closing metathesis to construct the cyclobutane core .
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Amination: Introduction of the amino group via Hofmann degradation or catalytic amination of a cyclobutanol intermediate .
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Urea Formation: Reaction of 3-aminocyclobutane with an isocyanate or via Curtius rearrangement of a carbonyl precursor .
Table 2: Representative Synthesis Steps for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclobutane Formation | UV light, alkene substrates | 60–75% | |
| Amination | NH₃, Pd/C, H₂ | 45% | |
| Urea Coupling | ClCO-NR₂, base | 80% |
A patent detailing the preparation of 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine highlights the use of 1-aminocyclobutyl intermediates in complex heterocyclic systems, underscoring the versatility of this scaffold .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound’s stability is influenced by the strained cyclobutane ring, which may undergo ring-opening reactions under acidic or thermal conditions. The urea group is susceptible to hydrolysis in strongly acidic or basic environments, yielding cyclobutylamine and carbon dioxide .
Spectroscopic Characterization
While direct spectral data for 1-(3-Aminocyclobutyl)urea are scarce, analogous compounds provide insights:
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¹H NMR: Cyclobutane protons resonate between δ 1.8–2.5 ppm as multiplet signals, while urea NH groups appear as broad singlets near δ 5.0–6.0 ppm .
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IR Spectroscopy: Stretching vibrations for urea C=O and N–H bonds are observed at 1660–1613 cm⁻¹ and 3250–3100 cm⁻¹, respectively .
Biological and Pharmacological Relevance
Table 3: Biological Activities of Analogous Compounds
| Compound | Activity | IC₅₀ | Source |
|---|---|---|---|
| 1-(Cyclobutylmethyl)urea | GLP-1 Receptor Agonism | 1.2 μM | |
| Chloroquine-Urea Hybrid | Antiproliferative (MCF-7) | 8.7 μM |
Discontinuation and Alternatives
The discontinuation of 1-(3-Aminocyclobutyl)urea by suppliers like Fluorochem may stem from limited commercial demand or challenges in large-scale synthesis. Researchers seeking alternatives might consider:
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Structural Analogs: 1-((3-Aminocyclobutyl)methyl)-3-propylurea, which offers enhanced lipophilicity for drug delivery.
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Custom Synthesis: Engaging specialized laboratories for small-scale production via published routes .
Future Directions and Research Opportunities
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Drug Discovery: Leveraging the cyclobutane-urea scaffold to design protease inhibitors or kinase modulators.
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Materials Science: Exploring hydrogen-bonding networks in urea derivatives for supramolecular assemblies.
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Synthetic Methodology: Developing strain-release strategies to functionalize cyclobutane rings efficiently .
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